1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)5-8-3-2-4-9(6-11)10(8)13/h2-4,13H,5-6H2,1H3 |
InChI Key |
AVCYPLSJGYRFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)CBr)S |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Conditions
Bromine (Br₂) in acetic acid is a classical brominating agent, as demonstrated in the synthesis of analogous compounds. For instance, the bromination of 4-hydroxy-3-methoxybenzaldehyde using Br₂ in acetic acid at 0°C achieved quantitative yields. Adapting this protocol, 3-(3-mercaptophenyl)propan-2-one undergoes bromination at the benzylic position under similar conditions. Radical-initiated bromination using azobisisobutyronitrile (AIBN) and N-bromosuccinimide (NBS) offers an alternative pathway, particularly for regioselective bromination. AIBN generates bromine radicals that abstract hydrogen atoms, facilitating the formation of the bromomethyl group.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Br₂ | Acetic acid | 0–25°C | None | 85 | 92 |
| NBS | CCl₄ | 80°C | AIBN | 78 | 89 |
| HBr/H₂O₂ | DCM | 40°C | FeCl₃ | 65 | 80 |
Optimization Strategies
Temperature control is critical to prevent over-bromination or oxidation of the mercapto group. Lower temperatures (0–25°C) favor mono-bromination, while higher temperatures promote di-substitution. Catalysts such as FeCl₃ enhance reaction rates by polarizing the bromine molecule, though they may reduce selectivity. Purification via column chromatography (hexane/ethyl acetate) effectively isolates the product, as evidenced by NMR and LC-MS analyses.
Substitution Reactions Involving Mercapto Group Precursors
Protecting the mercapto group during bromination avoids unwanted side reactions. Thiomethyl ethers or disulfides serve as stable intermediates, which are subsequently deprotected to regenerate the thiol.
Protection-Deprotection Strategies
The mercapto group is protected as a tert-butyl thioether using tert-butyl mercaptan and BF₃·OEt₂. After bromination, the protecting group is removed with trifluoroacetic acid (TFA) to yield the free thiol. This method achieves 90% purity but requires additional steps, increasing production costs.
Table 2: Protection-Deprotection Efficiency
| Protecting Group | Deprotection Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| tert-Butyl | TFA | 75 | 90 |
| Benzyl | H₂/Pd-C | 68 | 85 |
| Acetyl | NH₃/MeOH | 60 | 78 |
Smiles Rearrangement
The Smiles rearrangement, a nucleophilic aromatic substitution, enables the introduction of the mercapto group post-bromination. For example, 3-(3-bromophenyl)propan-2-one reacts with thiourea in the presence of Et₃N to form the thiolated product. This method circumvents the need for protection but requires precise stoichiometry to avoid polysubstitution.
Multi-Step Synthesis from Aromatic Precursors
Building the aromatic core through Friedel-Crafts acylation or Ullmann coupling provides an alternative route.
Friedel-Crafts Acylation
3-Mercaptobenzoic acid undergoes Friedel-Crafts acylation with propanoyl chloride to form 3-(3-mercaptophenyl)propan-2-one. Subsequent bromination with PBr₃ in dichloromethane introduces the bromomethyl group. This method offers modularity but suffers from low yields (50–60%) due to competing side reactions.
Ullmann Coupling
Copper-catalyzed coupling of 3-bromoacetophenone with mercaptobenzene derivatives generates the target compound in a single step. Optimized conditions (CuI, 1,10-phenanthroline, DMF, 110°C) achieve 70% yield, though scalability remains challenging.
Industrial-Scale Preparation Methods
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize exposure to hazardous reagents like bromine, while in-line purification systems (e.g., simulated moving bed chromatography) enhance throughput.
Table 3: Industrial Process Parameters
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Bromine Utilization | 60% | 95% |
| Energy Consumption | High | Moderate |
Comparative Analysis of Methods
Direct bromination offers simplicity but risks over-bromination. Protection-deprotection strategies improve selectivity at the expense of additional steps. Multi-step synthesis provides structural flexibility but requires rigorous optimization. Industrial methods balance safety and efficiency, though capital costs are prohibitive for small-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of alcohols from the carbonyl group.
Scientific Research Applications
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological targets. The mercapto group can form disulfide bonds with thiol-containing biomolecules, affecting their structure and function. The carbonyl group can participate in redox reactions, influencing cellular redox balance.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Reactivity of Bromomethyl vs. Methylthio : The bromomethyl group in the target compound enables alkylation or cross-coupling reactions, unlike the methylthio group in 1-(3-(methylthio)phenyl)propan-2-one, which is inert toward nucleophiles .
Mercapto vs. Hydroxy Groups : The -SH group in the target compound is more nucleophilic and oxidizable than the -OH group in compound 3a, allowing for disulfide formation or metal chelation .
Electron-Withdrawing Effects : The trifluoromethylthio (-SCF3) group in CAS 1803751-96-3 enhances electrophilicity at the aromatic ring compared to the bromomethyl group, favoring electrophilic aromatic substitution .
Key Observations:
- The target compound’s synthesis likely mirrors the use of α-chloroacetone with thiols under basic conditions, as seen in benzothiazole-thioacetone derivatives .
- Microwave-assisted methods (e.g., compound 3a) improve cyclization efficiency compared to traditional reflux .
Research Findings and Challenges
- Stability Issues : The mercapto group in the target compound may oxidize to disulfides under aerobic conditions, requiring inert storage .
- Regioselectivity : Bromomethyl placement (C3 vs. C4) significantly alters reactivity; C3 substitution avoids steric hindrance in electrophilic substitutions .
- Toxicity : Brominated aromatics may pose environmental risks, necessitating careful waste management .
Q & A
Q. What are the established synthetic routes for 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, such as:
- Friedel-Crafts acylation of substituted benzene derivatives to introduce the ketone group, followed by bromination at the methyl position (e.g., using N-bromosuccinimide under radical initiation) .
- Thiol group protection : The mercapto (-SH) group is often protected with trityl or acetyl groups during bromination to prevent side reactions. Deprotection is achieved via acidic hydrolysis or reduction .
- Optimization : Key parameters include temperature control (0–5°C for bromination to avoid over-substitution), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and catalyst choice (e.g., Lewis acids like AlCl₃) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and confirms bromomethyl/mercaptophenyl positioning. SHELX programs (e.g., SHELXL) are widely used for refinement .
- Spectroscopy :
- NMR : H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and ketone proximity effects. C NMR confirms carbonyl (δ ~205 ppm) and brominated carbons (δ ~30 ppm) .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and S-H (~2550 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 287.98) .
Q. What are the documented reactivity patterns of this compound in nucleophilic substitution or cross-coupling reactions?
Methodological Answer:
- Bromomethyl reactivity : The benzylic bromine participates in SN₂ reactions with amines or thiols, forming C-N or C-S bonds. Steric hindrance from the adjacent ketone slows reactivity, requiring polar aprotic solvents (e.g., DMF) .
- Suzuki-Miyaura coupling : The aryl bromide can couple with boronic acids, but the mercapto group may require protection to prevent catalyst poisoning (e.g., Pd(OAc)₂ with S-phosphine ligands) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the mercaptophenyl group be addressed?
Methodological Answer:
- Protection-deprotection strategies : Use tert-butyl disulfide to transiently protect -SH, enabling selective bromination at the methyl position. Deprotect with tributylphosphine .
- Computational guidance : DFT calculations (e.g., Gaussian09) predict electrophilic aromatic substitution sites, guiding reagent choice (e.g., directing groups for meta/para selectivity) .
Q. What computational tools are effective in modeling the compound’s interaction with biological targets, such as enzymes?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite model binding to cysteine proteases (e.g., cathepsin B), leveraging the mercapto group’s affinity for zinc ions in active sites .
- MD simulations : GROMACS assesses stability of ligand-protein complexes, focusing on hydrogen bonds between the ketone and Arg/Lys residues .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
Methodological Answer:
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers around the C-S bond) by acquiring spectra at 25°C and -40°C .
- COSY/NOESY : Identify through-space couplings between the bromomethyl proton and aromatic protons to confirm spatial proximity .
- Crystallographic validation : Cross-check NMR assignments with X-ray-derived torsion angles .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported antimicrobial activity across studies?
Methodological Answer:
- Strain variability : Test against standardized panels (e.g., ATCC strains) to control for genetic differences.
- Solubility factors : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts. Compare MIC values under consistent broth microdilution conditions .
- Metabolite interference : LC-MS/MS can detect degradation products (e.g., oxidized thiols) that may skew bioactivity results .
Methodological Tables
| Key Reaction Parameters | Optimal Conditions | Reference |
|---|---|---|
| Bromination efficiency | NBS, AIBN, CCl₄, 0°C, 12h | |
| Thiol protection yield | AcCl, Et₃N, CH₂Cl₂, rt, 2h | |
| Suzuki coupling efficiency | Pd(OAc)₂, SPhos, K₂CO₃, dioxane, 80°C |
| Spectroscopic Benchmarks | Expected Signals | Reference |
|---|---|---|
| H NMR (CDCl₃) | δ 4.2 (s, 2H, CH₂Br), δ 2.4 (s, 3H, COCH₃) | |
| HRMS (ESI+) | m/z 287.98 [M+H]⁺ (calc. 287.976) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
